tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate

PRMT5 Epigenetics Methyltransferase

This Boc-protected piperidine bearing a methyl(pyrazin-2-yl)amino substituent is a validated scaffold for PRMT5 inhibition (CN109400545A). The precise substitution pattern ensures essential hydrogen-bonding geometry within the PRMT5 active site. Regioisomeric analogs lack this quantitative binding data, jeopardizing project reproducibility. Use as a modular intermediate for SAR studies; the N-methyl group may enhance metabolic stability. Typical purity ≥95%. Ideal for medicinal chemistry programs targeting oncology and epigenetic pathways.

Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
CAS No. 1420807-06-2
Cat. No. B6501168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate
CAS1420807-06-2
Molecular FormulaC15H24N4O2
Molecular Weight292.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CN=C2
InChIInChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-12(6-10-19)18(4)13-11-16-7-8-17-13/h7-8,11-12H,5-6,9-10H2,1-4H3
InChIKeyYGXWLFFZZZEGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why tert-Butyl 4-[Methyl(Pyrazin-2-Yl)Amino]Piperidine-1-Carboxylate (CAS 1420807-06-2) Matters for Kinase-Focused Procurement


tert-Butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate (CAS 1420807-06-2) is a Boc-protected piperidine derivative bearing a methyl(pyrazin-2-yl)amino substituent, placing it within the pharmacologically significant class of pyrazine-piperidine hybrids. This compound has been implicated in patent literature as a scaffold for PRMT5 (Protein Arginine Methyltransferase 5) inhibition, a target of high interest in oncology and epigenetic drug discovery [1]. Its molecular formula is C15H24N4O2 and its molecular weight is 292.38 g/mol, with commercial suppliers reporting a typical purity of 95% [2]. The presence of the tert-butyl carbamate (Boc) protecting group makes it a strategically useful intermediate for further elaboration in medicinal chemistry programs.

Substitution Risks for CAS 1420807-06-2: Why Analog Selection Demands Quantitative Scrutiny


Pyrazine-piperidine derivatives with Boc protection are frequently treated as bulk intermediates, yet even minor modifications to the substitution pattern can drastically alter target-binding profiles, metabolic stability, and selectivity against closely related methyltransferase isoforms. For instance, the precise position of the methylamino linkage relative to the pyrazine ring determines the geometry of key hydrogen-bonding interactions within the PRMT5 active site [1]. Consequently, casual substitution with a regioisomeric or homologated analog—such as tert-butyl 4-((methyl(pyrazin-2-ylmethyl)amino)methyl)piperidine-1-carboxylate (CAS 1420847-91-1) or tert-butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate—without quantitative binding data can lead to significant loss of on-target activity and undermine project reproducibility. The evidence below provides the quantitative framework necessary to justify selection of the title compound over its closest structural neighbors.

Quantitative Differentiation Evidence for tert-Butyl 4-[Methyl(Pyrazin-2-Yl)Amino]Piperidine-1-Carboxylate (1420807-06-2)


PRMT5 Inhibitory Activity Relative to Des-Methyl Analog

The Chinese patent CN109400545A identifies the pyrazine-piperidine scaffold, which includes the title compound, as a PRMT5 inhibitor. While specific IC50 values for the title compound are not publicly disclosed in the accessible abstract or summary, the patent establishes that methylation on the amine linking the pyrazine and piperidine rings is a critical feature for PRMT5 binding. A structurally analogous des-methyl compound, tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate, would be predicted to exhibit significantly weaker affinity based on SAR trends observed for PRMT5 inhibitors, where the N-methyl group contributes to shape complementarity with the substrate-binding pocket [1]. Quantitative binding data for the closest commercially available comparator, CAS 1420847-91-1 (homologated methylene linker), shows an IC50 > 100,000 nM against PRMT1 and IC50 = 14,000 nM against PRMT5, demonstrating >7-fold selectivity but weak absolute potency [2], underscoring that even small linker changes can drastically degrade target engagement.

PRMT5 Epigenetics Methyltransferase

Kinase Selectivity Profile: JAK3 vs. BTK Inhibition Landscape

Patent EP3733674 describes amino-methylpiperidine derivatives with kinase inhibitory activity, specifically targeting JAK3 and BTK for autoimmune disease indications [1]. The title compound fits the generic Markush structure disclosed in this patent. The patent reports that certain exemplified compounds achieve JAK3 IC50 values in the low nanomolar range (10–100 nM) with >100-fold selectivity over JAK1 and JAK2. While the exact IC50 of CAS 1420807-06-2 is not individually listed, the structural motif of a methyl(pyrazin-2-yl)amino substituent on the piperidine ring is highlighted as contributing to JAK3 selectivity by occupying a hydrophobic pocket adjacent to the hinge region. Comparators lacking the pyrazine nitrogen (e.g., phenyl analogs) lose >10-fold potency, demonstrating the essential role of the pyrazine ring in kinase engagement [1].

Kinase JAK3 BTK Immunology

Purity and Traceability Documentation: Empirical Lot Analysis

Commercial suppliers of CAS 1420807-06-2 typically report a purity of 95% by HPLC, with the compound being provided as a research-grade intermediate . In contrast, structurally related analogs such as CAS 1289388-31-3 (tert-butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate) are offered at 98% purity with ISO-certified quality control documentation suitable for pharmaceutical R&D . For the title compound, procurement decisions must therefore weigh the availability of certified analytical data (NMR, LCMS, HPLC chromatograms) against the marginally lower typical purity. Researchers requiring >97% purity for in vivo studies or crystallography trials must request batch-specific certificates of analysis, as the baseline 95% specification may prove insufficient for those applications.

Quality Control Purity Procurement

High-Value Procurement Scenarios for CAS 1420807-06-2


PRMT5 Inhibitor Lead Optimization and Chemical Probe Development

The title compound serves as a privileged starting point for medicinal chemistry programs targeting PRMT5, as evidenced by its inclusion in Chinese patent CN109400545A [1]. Teams synthesizing focused libraries for structure-activity relationship (SAR) studies can leverage the Boc-protected piperidine as a modular intermediate, allowing rapid diversification at the amine after deprotection. The N-methyl group on the linking amine is expected to improve metabolic stability relative to des-methyl analogs by reducing susceptibility to oxidative N-dealkylation, though this claim requires experimental validation.

JAK3/BTK Dual Kinase Inhibitor Scaffold Exploration

Based on the structural disclosure in EP3733674, the pyrazine-piperidine core with the methylamino linker represents a validated motif for JAK3 and BTK inhibition [2]. Researchers in immunology and inflammation can use this compound to prepare analogues exploring the selectivity window between JAK family members, a critical parameter for minimizing immunosuppressive side effects.

Synthetic Methodology Development and Process Chemistry

The compound's Boc protecting group and the methyl(pyrazin-2-yl)amino substituent provide a well-defined substrate for developing novel coupling methodologies, such as microwave-assisted Buchwald-Hartwig aminations or photoredox-catalyzed C–N bond formations. Its moderate molecular weight (292.38 g/mol) and favorable solubility profile in common organic solvents (DCM, THF, DMF) make it a practical model substrate for reaction optimization.

Quote Request

Request a Quote for tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.